3-chloro-3,3-difluoropropan-1-ol
Description
3-Chloro-3,3-difluoropropan-1-ol (CAS: Not explicitly provided; CID: 165661950) is a halogenated alcohol with the molecular formula C₃H₅ClF₂O. Its structure features a hydroxyl group at the terminal carbon (C1) and chlorine/fluorine substituents on the adjacent carbon (C3). Key identifiers include:
- SMILES:
C(CO)C(F)(F)Cl - InChIKey: GTZVCGRCPXTEBB-UHFFFAOYSA-N Predicted collision cross-section (CCS) values for its adducts range from 116.0 Ų ([M-H]⁻) to 129.4 Ų ([M+Na]⁺), indicating moderate molecular compactness . Limited literature or patent data suggest it is understudied compared to analogous compounds .
Properties
IUPAC Name |
3-chloro-3,3-difluoropropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-3(5,6)1-2-7/h7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZVCGRCPXTEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-3,3-difluoropropan-1-ol can be synthesized through the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is typically carried out at elevated temperatures, around 118°C, under reflux conditions . Another method involves the reaction of epichlorohydrin with potassium hydrogen fluoride (KHF2) in diethylene glycol at temperatures between 160-170°C, followed by distillation under reduced pressure .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The choice of reaction conditions and reagents ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluoropropan-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 3-chloro-3,3-difluoropropane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: 3,3-difluoropropan-1-ol.
Oxidation: 3-chloro-3,3-difluoropropanal.
Reduction: 3-chloro-3,3-difluoropropane.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : 3-Chloro-3,3-difluoropropan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, including substitution and addition reactions.
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting specific biological pathways. For instance, it can be involved in the preparation of compounds with potential therapeutic effects .
2. Biological Studies
- Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition studies. Its structural properties enable it to interact with specific enzymes, potentially leading to insights into metabolic pathways and drug design.
- Protein Modification : Research has also explored its application in modifying proteins for various biochemical studies, which can help elucidate protein functions and interactions within biological systems.
3. Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in coatings and adhesives .
- Chemical Manufacturing Processes : The compound is involved in various chemical manufacturing processes where its reactivity can be harnessed to create desired products efficiently.
Case Study 1: Pharmaceutical Development
In a study focused on synthesizing a new class of antifungal agents, researchers utilized this compound as a key intermediate. The compound's ability to form stable derivatives allowed for the successful development of compounds that demonstrated significant antifungal activity against resistant strains.
Case Study 2: Enzyme Inhibition
A research group investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways related to diabetes. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in diabetes treatment research.
Mechanism of Action
The mechanism of action of 3-chloro-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of cellular processes.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-Methylpropan-1-ol (CAS: 431-23-2)
- Molecular Formula : C₄H₇F₃O
- Key Differences :
- A methyl group at C2 and trifluoromethyl (CF₃) at C3, versus chlorine/difluoro (ClF₂) at C3 in the target compound.
- Boiling Point : 108.5–109.5 °C (vs. unrecorded for target compound).
- Applications : Used as a fluorinated building block in pharmaceuticals. The CF₃ group enhances lipophilicity, whereas Cl/F substitution in the target compound may alter reactivity in nucleophilic substitutions .
2-(4-Chlorophenyl)-3,3-difluoropropan-1-ol (CAS: On request)
- Molecular Formula : C₉H₉ClF₂O
- 134.52 g/mol for the target compound). Likely exhibits higher boiling point and reduced solubility in polar solvents compared to the non-aromatic target compound .
3-(3-Chlorophenoxy)propan-1-ol (CAS: 57264-55-8)
- Molecular Formula : C₉H₁₁ClO₂
- Key Differences: Ether linkage (phenoxy group) at C3 instead of Cl/F substitution. Higher molecular weight (186.64 g/mol) and lipophilicity due to the aromatic ring.
1-Chloro-3-fluoroisopropanol (Unspecified CAS)
- Structural Variation: Branched iso-propanol backbone (OH at C2) with Cl/F at C1 and C3.
- Key Differences: Branching reduces hydrogen-bonding capacity compared to the linear propan-1-ol structure of the target compound. Steric hindrance from the iso-propanol group may limit reactivity in esterification or oxidation reactions .
Physicochemical and Reactivity Analysis
Substituent Effects
- Electron-Withdrawing Groups: The Cl/F combination in 3-chloro-3,3-difluoropropan-1-ol increases the acidity of the hydroxyl group (pKa ~12–14 estimated) compared to non-halogenated propanols (pKa ~16–19).
- Dipole Moments : The asymmetric Cl/F substitution creates a stronger dipole than symmetric analogs (e.g., 3,3,3-trifluoropropan-1-ol), influencing solubility in polar aprotic solvents .
Biological Activity
3-Chloro-3,3-difluoropropan-1-ol (C3H5ClF2O) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C3H5ClF2O
- Structural Information :
- SMILES : C(CO)C(F)(F)Cl
- InChI : InChI=1S/C3H5ClF2O/c4-3(5,6)1-2-7/h7H,1-2H2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with cellular mechanisms. The compound is believed to influence enzyme activity and receptor binding, which could have therapeutic implications.
The biological effects of this compound are thought to stem from its ability to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate receptor signaling pathways, potentially affecting cellular responses.
Cytotoxicity Studies
A study on related fluorinated compounds has shown that exposure can lead to mitochondrial dysfunction and decreased cell viability in various cell types, including rat hepatocytes. This suggests a potential cytotoxic effect of this compound through similar mechanisms .
Enzyme Inhibition
Research indicates that fluorinated compounds can act as inhibitors of key metabolic enzymes. For instance, the presence of fluorine atoms in the structure can enhance binding affinity to target enzymes, leading to altered metabolic rates. Specific studies on enzyme interactions are still ongoing but show promise for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C(CO)C(F)(F)Cl | Enzyme inhibition, potential cytotoxicity |
| 2-Amino-3,3-difluoropropan-1-ol | C(CO)C(F)(F)NH2 | Enzyme inhibition |
| 2-Amino-2,2-difluoroethanol | C(CO)(F)(F)NH2 | Neuroprotective effects |
Toxicological Considerations
Fluorinated compounds often raise concerns regarding their safety profiles due to potential toxicity and environmental persistence. The biotransformation of this compound into toxic metabolites needs further investigation to assess risks associated with its use in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
